molecular formula C9H10ClNO B13038472 6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13038472
M. Wt: 183.63 g/mol
InChI Key: BBVKCNCNVQNXGE-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C9H10ClNO It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorotoluene with formaldehyde and a suitable catalyst to form the desired benzoxazine ring . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Scientific Research Applications

6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
  • 5-Chloro-3-methyl isatoic anhydride
  • 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Uniqueness

6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific structural features and the presence of both chlorine and methyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

6-chloro-8-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H10ClNO/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11H,2-3H2,1H3

InChI Key

BBVKCNCNVQNXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCN2)Cl

Origin of Product

United States

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